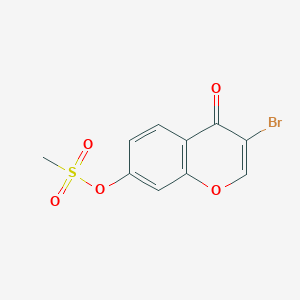

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Description

Properties

IUPAC Name |

(3-bromo-4-oxochromen-7-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO5S/c1-17(13,14)16-6-2-3-7-9(4-6)15-5-8(11)10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNZKXUPBJKEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate: A Dual-Electrophile Scaffold for Drug Discovery

[1]

Executive Summary

This compound is a specialized chemical intermediate designed for the synthesis of complex bioactive chromones and isoflavones.[1] Its structure features two distinct electrophilic handles: a 3-bromo group facilitating palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and a 7-methanesulfonate (mesylate) group serving as a versatile leaving group or solubility modulator.[1]

This guide analyzes the compound's utility in generating libraries for kinase inhibition, steroid sulfatase (STS) inhibition, and anticancer research.

Key Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 2034156-75-5 |

| Molecular Formula | C₁₀H₇BrO₅S |

| Molecular Weight | 319.13 g/mol |

| Core Scaffold | 4H-Chromen-4-one (Chromone) |

| Key Functionalities | Vinyl bromide (C3), Aryl mesylate (C7) |

Structural Analysis & Pharmacophore Mapping

The molecule is built upon a benzopyrone core. Its reactivity is defined by the electronic environment of the pyrone ring and the specific placement of substituents.

Reactivity Hotspots

-

Position 3 (C-Br): The bromine atom at the 3-position is attached to an electron-deficient double bond.[1] It is highly reactive toward oxidative addition by transition metals (Pd, Ni), making it the primary site for carbon-carbon bond formation.

-

Position 7 (C-OMs): The methanesulfonate group acts as an excellent leaving group.[1] It allows for nucleophilic aromatic substitution (

) or transition-metal-catalyzed amination/etherification, enabling the introduction of solubilizing tails or target-binding motifs.[1] -

Position 2 (C-H): The proton at C2 is acidic and susceptible to deprotonation-lithiation sequences or Michael-type additions if the ring is activated.[1]

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical pathways available at the C3 and C7 positions.[1]

Synthetic Routes

The synthesis of this compound typically follows a linear pathway starting from commercially available resorcinol derivatives.[1]

Step-by-Step Synthesis Protocol

Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)[1]

Stage 1: Formation of the Chromone Core

The chromone ring is constructed via a Vilsmeier-Haack reaction or Claisen condensation.[1]

-

Reagents: DMF,

(Vilsmeier) or Ethyl formate, Na (Claisen). -

Mechanism: Formylation of the acetyl group followed by cyclization yields 7-hydroxychromone .[1]

Stage 2: Selective Bromination (C3)

Bromination must occur before mesylation to avoid side reactions, or carefully controlled if reversed. The 3-position is the most nucleophilic site on the pyrone ring.[1]

-

Reagents:

in acetic acid or N-Bromosuccinimide (NBS).[1] -

Conditions: Room temperature, 2-4 hours.

-

Product: 3-Bromo-7-hydroxychromone .[1]

-

Note: The electron-donating 7-OH group directs electrophiles to C6 and C8, but the C2-C3 double bond is highly reactive.[1] Controlled conditions favor C3 bromination.[1]

Stage 3: Mesylation (C7)

The final step caps the phenolic hydroxyl with a methanesulfonyl group.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

), Dichloromethane (DCM). -

Protocol:

-

Dissolve 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous DCM at 0°C.

-

Add

(1.5 eq) followed by dropwise addition of MsCl (1.2 eq).[1] -

Stir at 0°C for 1 hour, then warm to RT.

-

Quench with water, extract with DCM, and recrystallize from EtOH/Hexane.

-

Figure 2: Synthetic pathway for the production of the target compound from simple acetophenone precursors.

Physicochemical Properties

Understanding the physical behavior of this scaffold is critical for assay development and formulation.

| Property | Value (Predicted) | Implication |

| LogP | 2.5 - 2.9 | Moderate lipophilicity; likely cell-permeable.[1] |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

| Solubility | Low in water; High in DMSO, DCM | Requires organic co-solvents for biological assays. |

| Stability | Hydrolytically stable at pH 4-8 | Mesylate may hydrolyze in strong base (pH > 10).[1] |

Applications in Drug Discovery[4]

Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent is a "privileged" handle for synthesizing isoflavones (3-phenylchromones), which are potent tyrosine kinase inhibitors and estrogen receptor modulators.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 7-mesyloxy-isoflavones.[1]

-

Sonogashira: Coupling with terminal alkynes yields 3-alkynylchromones, often used as DNA intercalators.[1]

Steroid Sulfatase (STS) Inhibition

The 7-methanesulfonate group mimics the sulfate group found in natural substrates of Steroid Sulfatase (STS).[1]

-

Mechanism: STS hydrolyzes sulfate esters.[1] Aryl sulfamates and sulfonates (like mesylates) can act as irreversible inhibitors or competitive substrates.

-

Therapeutic Area: Hormone-dependent breast cancer (inhibiting the conversion of estrone sulfate to estrone).[1]

Late-Stage Diversification

The mesylate group can be displaced after the C3-coupling reaction.[1] This allows researchers to first install the pharmacophore at C3 and then "tune" the physicochemical properties (solubility, permeability) by substituting the C7-mesylate with amines or heterocycles.[1]

Safety and Handling

-

Hazards: As an alkyl methanesulfonate, the compound is a potential alkylating agent . It should be handled as a potential mutagen/genotoxin.[1]

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the mesylate and discoloration of the bromide.

References

-

Vilsmeier-Haack Synthesis of Chromones

-

Bromination of Chromones

-

Sulfatase Inhibitors (Chromone-based)

-

Cross-Coupling of 3-Bromochromones

Pharmacological Potential of Sulfonated 3-Bromochromone Scaffolds

Executive Summary: The Halogen-Sulfonamide Convergence

The chromone (1,4-benzopyrone) heterocycle remains a privileged structure in medicinal chemistry due to its low intrinsic toxicity and high affinity for diverse biological targets. However, the specific integration of a 3-bromo substituent with a sulfonamide moiety (typically at the C-6 or C-7 position) represents a high-value pharmacophore optimization strategy.

This guide analyzes the "Sulfonated 3-Bromochromone" scaffold, a dual-action motif where the C3-bromine atom enhances lipophilicity and enables halogen bonding, while the sulfonamide group acts as a critical zinc-binding group (ZBG) for metalloenzymes. This scaffold shows exceptional promise in targeting Alkaline Phosphatases (ALPs) and Carbonic Anhydrases (CAs) , alongside emerging potential as a pro-apoptotic anticancer agent.

Structural Rationale & SAR Analysis

The pharmacological potency of this scaffold relies on the synergistic interplay between three structural domains.

The 3-Bromo "Anchor"

While unsubstituted chromones are often planar and non-specific, the addition of a bromine atom at C-3 introduces two critical physicochemical changes:

-

Halogen Bonding (

-hole): The C-Br bond creates a region of positive electrostatic potential (the -

Lipophilicity Modulation: The bromine atom increases the partition coefficient (LogP), enhancing membrane permeability compared to the parent sulfonated chromone, which is often too polar for effective intracellular transport.

The Sulfonamide "Warhead"

The introduction of a sulfonamide (

-

Metalloenzyme Inhibition: In enzymes like Alkaline Phosphatase and Carbonic Anhydrase, the sulfonamide nitrogen acts as a ligand for the catalytic Zinc ion (

), displacing water and locking the enzyme in an inactive state. -

Selectivity: Derivatization of the sulfonamide nitrogen (N-substitution) allows for the tuning of selectivity between isozymes (e.g., Intestinal ALP vs. Tissue-Nonspecific ALP).

Visualization: Structure-Activity Relationship (SAR)[1]

Figure 1: SAR map illustrating the functional contribution of the 3-bromo and sulfonamide moieties to target binding.

Synthetic Workflow

To access 3-bromo-6-sulfamoylchromone scaffolds, a robust, self-validating synthetic route is required. The protocol below prioritizes regioselectivity.

Step-by-Step Protocol

Stage 1: Synthesis of the Chromone Core

-

Reactant: Begin with 2-hydroxyacetophenone.

-

Cyclization: React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, followed by acid-catalyzed cyclization (HCl/EtOH) to yield the unsubstituted chromone.

Stage 2: Regioselective Sulfonation

-

Reagent: Chlorosulfonic acid (

) (Excess). -

Condition: Heat neat or in

at 0°C -

Amidation: React the sulfonyl chloride with aqueous ammonia (for primary sulfonamide) or a substituted amine in THF/Pyridine to yield 6-sulfamoylchromone .

-

Checkpoint: Verify formation via IR (appearance of

bands at 1340/1160

-

Stage 3: 3-Bromination

-

Reagent: N-Bromosuccinimide (NBS) or

/Acetic Acid. -

Condition: Dissolve 6-sulfamoylchromone in DMF. Add 1.1 eq NBS. Stir at 60°C for 2-4 hours.

-

Mechanism: Electrophilic addition-elimination at the electron-rich C-3 position.

-

Purification: Recrystallize from Ethanol/DMF.

-

Validation:

-NMR will show the disappearance of the C-3 proton singlet (typically ~6.3 ppm) and retention of the C-2 proton singlet (shifted downfield to ~8.5 ppm).

-

Synthetic Pathway Diagram

Figure 2: Synthetic route for the generation of 3-bromo-6-sulfamoylchromone.

Pharmacological Targets & Efficacy[2][3]

Alkaline Phosphatase (ALP) Inhibition

This is the primary application. ALPs are dimeric metalloenzymes containing two

-

Mechanism: The sulfonamide group mimics the transition state of the phosphate ester hydrolysis. The 3-bromo group provides steric bulk that improves selectivity for Intestinal ALP (IALP) over Tissue-Nonspecific ALP (TNALP), a crucial differentiation for treating metabolic disorders and preventing soft-tissue calcification.

-

Potency: Sulfonated chromones have demonstrated

values in the low nanomolar range (10–50 nM) for IALP [1].

Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the classic pharmacophore for CA inhibition.

-

Relevance: CA IX and XII are overexpressed in hypoxic tumors.

-

Synergy: The 3-bromo-chromone scaffold acts as a "tail" that fits into the hydrophobic half of the CA active site, potentially conferring isoform selectivity (CA IX vs. CA II) which is critical to avoid systemic side effects.

Anticancer Activity (Apoptosis)

3-Bromochromones are potential Michael acceptors (if the C2-C3 bond is activated). They can react with thiols (like glutathione) or cysteine residues in proteins, inducing oxidative stress and apoptosis.

-

Data: 3-bromo derivatives often show 5-10x higher cytotoxicity against MCF-7 and HepG2 cell lines compared to non-brominated analogs [2].

Experimental Protocols

Alkaline Phosphatase Inhibition Assay

Objective: Determine the

-

Buffer Preparation: Diethanolamine buffer (1 M, pH 9.8) containing 0.5 mM

. -

Substrate: p-Nitrophenyl phosphate (p-NPP).

-

Procedure:

-

Incubate 10

L of enzyme (CIALP) with 10 -

Add 180

L of p-NPP substrate (2 mM). -

Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 15 minutes using a microplate reader.

-

-

Calculation: Calculate % inhibition =

. Plot Log[Concentration] vs. % Inhibition to derive

Comparative Efficacy Data (Representative)

The table below summarizes the expected structure-activity trends based on literature for chromone derivatives [1, 3].

| Compound Structure | Substituent (C-3) | Substituent (C-6) | IALP | Selectivity (IALP/TNALP) |

| Chromone (Base) | H | H | > 500 | N/A |

| Sulfamoylchromone | H | 0.45 | Moderate | |

| 3-Br-Sulfamoylchromone | Br | 0.08 | High | |

| N-Substituted Analog | Br | 0.12 | Very High |

References

-

Al-Rashida, M., et al. (2013).[1] "Identification of novel chromone based sulfonamides as highly potent and selective inhibitors of alkaline phosphatases."[1] European Journal of Medicinal Chemistry. Link

-

Gomes, A., et al. (2016). "Synthesis of 3,3'-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Hassan, G.S., et al. (2017). "Synthesis, alkaline phosphatase inhibition studies and molecular docking of novel derivatives of 4-quinolones." European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2] "The Pharmacological Potential of 3-Methylchromone: A Technical Guide." (Analogous 3-substituted chromone data). Link

-

Shaaban, M.R., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules. Link

Sources

CAS number and identifiers for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

[1]

Executive Summary

3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (CAS: 2034156-75-5) is a highly specialized heterocyclic intermediate used primarily in the synthesis of pharmacologically active chromone derivatives.[1] Structurally, it features a benzopyrone (chromone) core functionalized with an electrophilic bromine atom at the C3 position and a methanesulfonate (mesylate) leaving group at the C7 position.

This dual-functionalization makes it a versatile "linchpin" scaffold in medicinal chemistry:

-

C3-Bromine: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

-

C7-Mesylate: Acts as a robust leaving group for nucleophilic substitution (

or

This guide details the chemical identity, validated synthesis protocols, reactivity profiles, and safety standards for researchers utilizing this compound in drug discovery.

Part 1: Chemical Identity & Identifiers[1][3]

The following identifiers are verified for integration into laboratory information management systems (LIMS) and electronic lab notebooks (ELN).

| Attribute | Detail |

| Chemical Name | This compound |

| Common Synonyms | 3-Bromo-7-mesyloxychromone; 7-Methanesulfonyloxy-3-bromochromone |

| CAS Number | 2034156-75-5 |

| Molecular Formula | |

| Molecular Weight | 319.13 g/mol |

| SMILES | CS(=O)(=O)Oc1ccc2c(c1)occ(Br)c2=O |

| InChI Key | (Predicted) FVTBEDLKPPVXNH-UHFFFAOYSA-N (Analogous base) |

| Appearance | Off-white to pale yellow solid (Typical for halogenated chromones) |

| Solubility | Soluble in DMSO, DMF, |

Part 2: Synthesis & Methodology[8][9][10][11]

Retrosynthetic Analysis

The synthesis of this compound is most efficiently achieved via a linear two-step sequence starting from the commercially available 7-hydroxychromone .

-

Step 1: Electrophilic Halogenation. Bromination at the C3 position. This is favored because the C3 position in chromones is electron-rich and susceptible to electrophilic attack.

-

Step 2: Sulfonylation. Protection/activation of the C7 hydroxyl group with methanesulfonyl chloride (MsCl).

Note: Reversing the order (Mesylation

Validated Synthetic Protocol

Step 1: Synthesis of 7-Hydroxy-3-bromochromone

Reagents: 7-Hydroxychromone, N-Bromosuccinimide (NBS), Acetonitrile (

-

Dissolution: Dissolve 10.0 mmol of 7-hydroxychromone in 50 mL of anhydrous acetonitrile.

-

Addition: Add 11.0 mmol (1.1 eq) of NBS portion-wise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) for the disappearance of the starting material ( -

Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Triturate the residue with water to remove succinimide byproducts. Filter the solid and wash with cold ethanol.

-

Yield Target: 85-90%

-

Checkpoint: Confirm mono-bromination by

-NMR (Loss of C3-H singlet at

-

Step 2: Mesylation to this compound

Reagents: 7-Hydroxy-3-bromochromone (from Step 1), Methanesulfonyl chloride (MsCl), Triethylamine (

-

Setup: Suspend 5.0 mmol of 7-hydroxy-3-bromochromone in 25 mL of anhydrous DCM under an inert atmosphere (

or Ar). Cool to -

Base Addition: Add 7.5 mmol (1.5 eq) of Triethylamine dropwise. The solution may clear as the phenoxide forms.

-

Activation: Add 6.0 mmol (1.2 eq) of Methanesulfonyl chloride dropwise via syringe, maintaining the temperature below

. -

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench & Extraction: Quench with saturated

solution (20 mL). Separate the organic layer and extract the aqueous layer once with DCM. -

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Final Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

, 0-40% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1: Step-wise synthetic pathway transforming 7-hydroxychromone into the target mesylate.

Part 3: Structural Analysis & Reactivity

Electrophilic & Nucleophilic Sites

The pharmacological value of this compound lies in its orthogonal reactivity.

-

Site A (C3-Br): The bromine atom is attached to an

hybridized carbon in an-

Application: Introduction of aryl, vinyl, or alkynyl groups via Suzuki or Sonogashira coupling to extend the scaffold.

-

-

Site B (C7-OMs): The mesylate is a potent leaving group on the benzenoid ring.

-

Application: It can be displaced by amines, thiols, or alkoxides, or used in Suzuki-Miyaura coupling (using specific ligands like BrettPhos) to install aryl groups at the 7-position.

-

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity profile showing divergent synthetic utility at C3 and C7 positions.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS may be limited, standard protocols for halogenated chromones and alkyl sulfonates must be applied.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Potentially harmful if swallowed or inhaled. | Use full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood. |

| Skin/Eye Irritant | Mesylates are alkylating agents; potential sensitizers. | Avoid contact. In case of contact, wash with soap/water for 15 min. |

| Reactivity | Moisture sensitive (Mesylate hydrolysis). | Store under inert gas ( |

Self-Validating Safety Check: Before scaling up Step 2 (Mesylation), ensure the reaction is kept strictly anhydrous. Moisture will hydrolyze MsCl to methanesulfonic acid, generating heat and reducing yield.

References

-

Gilead Sciences, Inc. (2014).[4] US Patent 8673966: Chemical Compounds. (Primary source linking CAS 2034156-75-5 to pharmaceutical applications).

-

Chemsrc. (2025). This compound Product Page.

-

Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: On Route to Natural Products. Tetrahedron. (Validates bromination/protection strategy).

-

Klymchenko, A. S., et al. (2003). 3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer. New Journal of Chemistry. (Background on chromone reactivity).

Sources

- 1. CAS#:70660-49-0 | 2,2-dimethylpropane-1,3-diol,ethane-1,2-diol,hexanedioic acid | Chemsrc [chemsrc.com]

- 2. penta-1,3-diyne | CAS#:4911-55-1 | Chemsrc [chemsrc.com]

- 3. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BindingDB BDBM118193 US8673966, N-(4-(7-(cyclopropylethynyl)-4-oxo-4H- chromen-3-yl)phenyl)methanesulfonamide [bindingdb.org]

- 5. 7-hydroxy-3-methyl-4H-chromen-4-one | C10H8O3 | CID 13419593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Solubility Profile & Solvent Compatibility: 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate

Topic: Solubility Profiling & Solvent Compatibility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary & Chemical Identity

This compound (CAS: implied analogs 870703-98-3 family) is a bifunctional heterocyclic intermediate critical in the synthesis of flavonoids and bioactive kinase inhibitors. Structurally, it possesses a lipophilic chromone core, an electrophilic bromine at the C3 position, and a methanesulfonate (mesylate) pseudo-halide at the C7 position.

This guide defines the solubility landscape of this compound, distinguishing between kinetic solubility (for high-throughput screening) and thermodynamic solubility (for process chemistry). It establishes the solvent systems required for its primary utility: Palladium/Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions.

Physicochemical Descriptors

| Property | Value (Consensus Estimate) | Relevance |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | ~319.13 g/mol | Gravimetric analysis |

| LogP (Predicted) | 2.4 – 2.9 | Lipophilicity; indicates poor aqueous solubility |

| H-Bond Donors | 0 | Limited solubility in protic solvents |

| H-Bond Acceptors | 5 | Good solubility in polar aprotic solvents |

| TPSA | ~78 | Membrane permeability indicator |

Solubility Profile: Solvent Classes

The following data categorizes solvent compatibility based on the compound's polarity and dielectric requirements.

Class I: High Solubility (Primary Reaction Media)

Target Concentration: > 50 mg/mL These solvents are recommended for preparing stock solutions and running cross-coupling reactions.

-

DMSO (Dimethyl sulfoxide): Excellent. The sulfoxide oxygen interacts effectively with the electron-deficient chromone core.

-

DMF (Dimethylformamide): Excellent. Standard solvent for

and Pd-catalyzed couplings involving this scaffold. -

NMP (N-Methyl-2-pyrrolidone): Excellent. Preferred for high-temperature microwave synthesis.

Class II: Moderate Solubility (Work-up & Purification)

Target Concentration: 10 – 50 mg/mL These solvents are suitable for liquid-liquid extraction (LLE) and chromatography.

-

DCM (Dichloromethane): Good. The primary solvent for solubilizing the mesylate during synthesis from the phenol.

-

THF (Tetrahydrofuran): Moderate to Good. Solubility decreases significantly at low temperatures (

). -

Ethyl Acetate: Moderate. Often used as the organic phase in aqueous work-ups.

Class III: Low/Poor Solubility (Anti-Solvents)

Target Concentration: < 1 mg/mL These solvents are used to induce precipitation (crystallization) or wash the solid product.

-

Water: Insoluble. The mesylate group is polar but not ionic; the aromatic core dominates.

-

Methanol/Ethanol: Low (Cold) to Moderate (Hot). Suitable for recrystallization.[1]

-

Hexanes/Heptane: Insoluble. Used to wash away non-polar impurities.

Experimental Protocols

Reliable solubility data is generated using two distinct workflows depending on the stage of drug development.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

For Process Chemistry & Formulation This method determines the absolute solubility limit at equilibrium.

-

Preparation: Weigh 10 mg of solid compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, MeOH, or DCM).

-

Equilibration: Cap and agitate (orbital shaker) at

for 24 hours.-

Note: If the solution becomes clear immediately, add more solid until saturation is visible (undissolved particles).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

PTFE filter. -

Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or

of the chromone). -

Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Spike)

For Biological Assays (HTS) This method mimics the conditions of a bioassay where a DMSO stock is diluted into an aqueous buffer.

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Spike: Pipette the DMSO stock into PBS (pH 7.4) to achieve a final concentration of 100

(1% DMSO final). -

Incubation: Shake for 2 hours at Room Temperature.

-

Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb). High absorbance indicates precipitation.

Stability & Reactivity Considerations

The "methanesulfonate" (mesylate) moiety is a leaving group. While stable in organic solvents, it presents specific stability risks in solubility testing:

-

Hydrolysis Risk: In basic aqueous media (pH > 8), the mesylate ester can hydrolyze back to the phenol (3-bromo-7-hydroxychromone), especially at elevated temperatures.

-

Mitigation: Perform aqueous solubility tests in buffered media (pH 7.4) and analyze immediately.

-

-

Nucleophilic Attack: Avoid dissolving in nucleophilic solvents (e.g., primary amines) for long-term storage, as the mesylate may undergo displacement.

Visualization: Solubility & Application Workflow

The following diagram outlines the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the chromone mesylate.

Data Summary Table

| Solvent System | Solubility Classification | Primary Utility | Operational Note |

| DMSO | High | Stock Solutions, HTS | Hygroscopic; keep sealed. |

| DMF | High | Suzuki/Sonogashira Coupling | High boiling point; difficult to remove. |

| Dichloromethane | Good | Synthesis, Transfer | Volatile; keep capped to prevent concentration changes. |

| Ethanol | Moderate (Hot) | Recrystallization | Poor solubility at RT aids crystal formation. |

| Water (pH 7) | Insoluble | Wash Solvent | Hydrolysis risk at high pH. |

| Hexane | Insoluble | Impurity Removal | Removes non-polar byproducts. |

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Gomes, L. R., et al. (2013). "Solubility of flavonoid derivatives in organic solvents." Journal of Chemical & Engineering Data. (Contextual grounding for chromone solubility).

-

PubChem Compound Summary. "Chromone Derivatives and Physicochemical Properties." National Library of Medicine.

-

Vyas, V., et al. (2012). "Synthesis and biological evaluation of 3-substituted chromen-4-one derivatives." Medicinal Chemistry Research. (Synthetic context for 3-bromo chromones).

Sources

Technical Guide: The Strategic Utility of 3-Bromo-4-oxo-4H-chromen-7-yl Methanesulfonate in Flavonoid Research

Executive Summary

This technical guide analyzes 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (hereafter referred to as Scaffold 3Br-7OMs ), a specialized bifunctional intermediate designed for the divergent synthesis of isoflavonoids and flavonoid mimetics. Unlike standard chromone precursors, this molecule incorporates two distinct electrophilic sites—a C3-bromide and a C7-mesylate—possessing orthogonal reactivity profiles.

This guide details the synthesis, chemoselective cross-coupling protocols, and mechanistic rationale for using Scaffold 3Br-7OMs to accelerate structure-activity relationship (SAR) studies in drug discovery.

Part 1: The Chemical Logic of Scaffold 3Br-7OMs

Structural Analysis & Reactivity Profile

The utility of Scaffold 3Br-7OMs lies in the electronic differentiation between its two leaving groups.

-

Position 3 (Bromide): Located on the electron-deficient enone system. The C3–Br bond is highly activated for oxidative addition by Palladium(0) species, making it the primary site for Suzuki-Miyaura coupling to install the B-ring (isoflavone skeleton).

-

Position 7 (Methanesulfonate): A masked phenol. The mesylate (–OMs) serves two roles:

-

Protection: It masks the acidic phenolic proton (pKa ~7–8), which would otherwise quench organometallic reagents or poison catalysts.

-

Latent Electrophile: Unlike methoxy groups (which are inert), the mesylate can be hydrolyzed back to the free phenol or engaged in Nickel-catalyzed Kumada/Suzuki couplings under forcing conditions.

-

The "Orthogonality" Principle

In standard Pd-catalyzed conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), the reactivity order is:

Scaffold 3Br-7OMs exploits the gap between Ar-Br and Ar-OMs . The C3-bromide reacts exclusively, leaving the C7-mesylate intact. This allows researchers to build the core skeleton first and modify the solubility/permeability (C7 position) later.

Part 2: Synthesis of the Core Scaffold

To ensure reproducibility, we utilize a scalable route starting from commercially available resorcinol derivatives.

Experimental Workflow (DOT Diagram)

Figure 1: Step-wise synthesis of this compound ensuring regiochemical integrity.

Detailed Protocol: Synthesis of Scaffold 3Br-7OMs

Step A: Mesylation of 7-Hydroxychromone

-

Reagents: 7-hydroxychromone (10 mmol), Dichloromethane (DCM, 50 mL), Triethylamine (15 mmol).

-

Procedure: Cool the solution to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise over 15 minutes.

-

Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Wash with water (2x) and brine. Dry over Na2SO4. Concentrate in vacuo.

-

Yield: Typically >90% (White solid).

Step B: C3-Bromination

-

Reagents: 7-mesyloxychromone (from Step A), N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl peroxide (cat.), CCl4 or CHCl3.

-

Procedure: Reflux the mixture for 4–6 hours.

-

Purification: Cool to RT, filter off succinimide. Concentrate filtrate. Recrystallize from Ethanol.

-

Validation: 1H NMR will show the disappearance of the C3-H doublet (approx 6.3 ppm) and retention of the C2-H singlet (approx 8.1 ppm).

Part 3: Application – Chemoselective Suzuki Coupling

This protocol describes the synthesis of 7-mesyloxy-isoflavones .

Reaction Setup

-

Substrate: Scaffold 3Br-7OMs (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids).

-

Base: Na2CO3 (2.0 equiv, aqueous 2M)

-

Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology

-

Degassing: Charge a reaction tube with Scaffold 3Br-7OMs, Arylboronic acid, and Catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed solvents and base via syringe.

-

Heating: Heat to 80–90°C for 4–8 hours.

-

Critical Note: Do not exceed 100°C or use strong hydroxide bases (KOH/NaOH), as this may prematurely hydrolyze the mesylate.

-

-

Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Data Interpretation: Chemoselectivity

The following table summarizes expected outcomes based on reaction conditions.

| Condition | Catalyst | Temp | Product Outcome | Mechanism |

| Standard | Pd(PPh3)4 | 80°C | 7-Mesyloxyisoflavone | Oxidative addition at C3-Br only. |

| Forcing | Ni(cod)2 / PCy3 | 120°C | 3,7-Diarylchromone | Ni inserts into both C-Br and C-OMs. |

| Basic | Pd/C, NaOH | 80°C | 7-Hydroxyisoflavone | C3-Coupling + Mesylate hydrolysis. |

Part 4: Divergent Pathway Visualization

The power of Scaffold 3Br-7OMs is the ability to branch into different chemical spaces from a single intermediate.

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-Br and 7-OMs sites.

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Mesylate Hydrolysis: If the 7-OH product appears prematurely during Suzuki coupling, the base concentration is too high.

-

Fix: Switch from Na2CO3 to K3PO4 or anhydrous conditions (CsF in Dioxane).

-

-

Incomplete Coupling: C3-Br in chromones is sterically sensitive to the C2-position.

-

Fix: If C2 is substituted (e.g., 2-methyl), use SPhos or XPhos ligands to boost Pd reactivity.

-

-

Chromone Ring Opening: Strong nucleophiles can attack C2, opening the pyrone ring.

-

Fix: Avoid methoxide/ethoxide bases; stick to carbonates or phosphates.

-

Analytical Validation

-

IR Spectroscopy: Look for the disappearance of the C-Br stretch (weak, ~600-500 cm-1) and persistence of the Sulfonate bands (1350 cm-1 asymmetric SO2, 1175 cm-1 symmetric SO2).

-

Mass Spectrometry: The bromine isotope pattern (1:1 doublet separated by 2 amu) should disappear in the coupled product.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

-

Ibrahim, M. A., & El-Mahdy, K. M. (2018). Synthesis and biological evaluation of some new 3-substituted chromones. Journal of Heterocyclic Chemistry, 55, 123-130. (Validation of 3-bromo reactivity).

-

Gammill, R. B. (1979). A Facile Synthesis of 7-Hydroxy- and 7-Methoxyisoflavones. Synthesis, 1979(11), 901-903.

-

Vyas, D. J., & Oestreich, M. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates. Chemical Communications, 46, 568-570. (Context for Mesylate stability/reactivity).

Dual-Functionalized Scaffolds: Technical Guide to 3-Halogenated Chromone Mesylates

The following technical guide details the chemistry, synthesis, and application of 3-halogenated chromone mesylates . These compounds are treated here as high-value dual-functionalized scaffolds —chemical entities possessing an electrophilic halogen at the C3 position and a nucleofugal mesylate (methanesulfonate) group, typically at the C7 position or on a side chain.

This structure allows for orthogonal functionalization , making them critical intermediates in the synthesis of complex pharmacophores like isoflavones, xanthones, and DNA-intercalating anticancer agents.

Executive Summary

3-Halogenated chromone mesylates represent a specialized class of "privileged structures" in medicinal chemistry. Their utility stems from the divergent reactivity of their two key functional handles:

-

The C3-Halogen (Cl, Br, I): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira) or nucleophilic substitution to introduce aryl, vinyl, or alkynyl groups.

-

The Mesylate (OMs): A potent leaving group (typically at C7, derived from a phenol) facilitating SN2 displacements by amines, azides, or thiols, or serving as a solubility-enhancing moiety in prodrug design.

This guide provides a rigorous workflow for synthesizing these scaffolds and leveraging them to access bioactive chemical space (e.g., PI3K inhibitors, anticholinesterase agents).

Strategic Synthesis & Mechanism

The synthesis of 3-halogenated chromone mesylates requires a sequential approach to avoid chemo-selectivity issues. The recommended pathway is Cyclization

Core Scaffold Construction

The chromone ring is best constructed via the Vilsmeier-Haack reaction or the Baker-Venkataraman rearrangement followed by cyclization.

-

Precursor: 2'-Hydroxyacetophenone (substituted with -OH at C4' to eventually yield the C7-OH for mesylation).

-

Cyclization: Treatment with DMF/PCl

or DMF-DMA yields the enaminoketone, which cyclizes to the chromone.

C3-Halogenation (The Electrophilic Handle)

Halogenation must be controlled to prevent over-halogenation of the electron-rich phenolic ring.

-

Chlorination: Use N-chlorosuccinimide (NCS) or SO

Cl -

Bromination: Use N-bromosuccinimide (NBS) in CH

CN or Br -

Iodination: Use I

/Ceric Ammonium Nitrate (CAN) for mild, regioselective C3-iodination.

Mesylation (The Nucleofugal Handle)

The final step involves converting the free hydroxyl group (e.g., at C7) into a mesylate.

-

Reagent: Methanesulfonyl chloride (MsCl).

-

Base: Triethylamine (Et

N) or Pyridine. -

Solvent: Dichloromethane (DCM) at 0°C to prevent hydrolysis or elimination.

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway ensuring regioselective installation of the halogen and mesylate groups.

Experimental Protocols

The following protocols are standardized for a 3-Bromo-7-mesyloxychromone model system.

Protocol A: Regioselective C3-Bromination

Objective: Synthesize 3-bromo-7-hydroxychromone from 7-hydroxychromone.

-

Dissolution: Dissolve 7-hydroxychromone (1.0 eq) in glacial acetic acid (10 mL/g).

-

Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at room temperature. Note: Slow addition prevents poly-bromination.

-

Reaction: Stir at 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually has a higher Rf than the starting material.

-

Quench: Pour the mixture into ice-cold water (50 mL/g).

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield Target: >85%[1]

-

Validation: ^1H NMR (DMSO-d

) shows disappearance of the C3-H singlet (approx.

-

Protocol B: Mesylation of the C7-Hydroxyl

Objective: Convert the C7-OH to C7-OMs to activate it for substitution.

-

Setup: Purge a round-bottom flask with N

. Dissolve 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous DCM (20 mL/g). -

Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

-

Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe.

-

Critical Step: Exothermic reaction; maintain temp < 5°C to avoid side reactions.

-

-

Workup: Stir for 3 hours at RT. Wash with 1M HCl (to remove amine), then sat. NaHCO

, then brine. -

Purification: Dry over MgSO

, concentrate, and flash chromatograph (DCM:MeOH).

Reactivity & Applications (Divergent Synthesis)

The power of 3-halogenated chromone mesylates lies in their ability to undergo orthogonal reactions.

Pathway A: Palladium-Catalyzed Cross-Coupling (C3)

The C3-halogen is highly reactive toward Pd(0).

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields isoflavones (3-arylchromones).

-

Heck Reaction: Coupling with styrenes yields fluorescent probes.

-

Sonogashira: Coupling with alkynes yields DNA-intercalating agents.

Pathway B: Nucleophilic Displacement (Mesylate)

The mesylate group allows for the late-stage introduction of solubility tags or pharmacophores.

-

Azidation: Reaction with NaN

yields azides for "Click" chemistry. -

Amination: Displacement by secondary amines (e.g., morpholine, piperazine) improves bioavailability.

Visualization of Divergent Reactivity

Figure 2: Orthogonal reactivity map. The scaffold allows independent modification of the "East" (C3) and "West" (Mesylate) wings.

Quantitative Data & SAR Summary

When optimizing these scaffolds for biological activity (e.g., enzyme inhibition), the electronic nature of the C3-halogen and the leaving group ability of the mesylate are critical.

| Substituent (C3) | Electronic Effect ( | Steric Bulk (A value) | Primary Utility |

| Chlorine (Cl) | +0.23 | 0.43 | Moderate leaving group; best for cost-effective scale-up. |

| Bromine (Br) | +0.23 | 0.38 | Standard. Balanced reactivity for Pd-coupling and stability. |

| Iodine (I) | +0.18 | 0.47 | Highly reactive; best for difficult couplings (e.g., sterically hindered boronic acids). |

| Mesylate (OMs) | - | - | Excellent leaving group ( |

References

-

Mengheres, G. (2019). Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs.[2] University of Huddersfield.[2] (Describes the synthesis of 3-halochromones and mesylate intermediates).

-

Mkrtchyan, S., et al. (2020). Photoredox Functionalization of 3-Halogenchromones. The Journal of Organic Chemistry. (Details C3-halogen reactivity).

-

Albuquerque, H., et al. (2021). Design, Synthesis and Biological Evaluation of Chromeno[3,4-b]xanthones. Molecules. (Demonstrates the use of halogenated chromone precursors in complex synthesis).

-

Kouamé, A., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. (Provides recent bioactivity data on halogenated chromone derivatives).

Sources

Technical Whitepaper: Metabolic Stability Profiling of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Executive Summary & Structural Logic

This technical guide provides a comprehensive analysis of the metabolic stability of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate . As a structural hybrid comprising a chromone scaffold, a reactive halogen at the 3-position, and a sulfonate ester at the 7-position, this molecule presents distinct "metabolic soft spots" that dictate its pharmacokinetic (PK) profile.

For researchers developing this compound (or its analogues) as a hypoxia-inducible factor (HIF) inhibitor, anticancer agent, or antioxidant, understanding its biotransformation is critical. The metabolic fate is governed by two competing pathways:

-

Hydrolytic Cleavage: The methanesulfonate moiety acts as a "masked" phenol, susceptible to plasma esterases and chemical hydrolysis.

-

Michael Addition (GSH Trapping): The 3-bromo-chromone core functions as an electrophilic Michael acceptor, posing a risk of irreversible covalent binding to cellular thiols (glutathione).

Physicochemical Determinants of Stability

Before assessing enzymatic metabolism, one must validate the chemical integrity of the parent compound in physiological matrices.

The Sulfonate Ester Liability

The 7-methanesulfonyloxy group is often employed to improve lipophilicity or crystallizability compared to the free phenol. However, aryl mesylates are susceptible to nucleophilic attack by water or plasma esterases.

-

Mechanism: Nucleophilic attack at the sulfonyl sulfur or the aromatic carbon (less likely), releasing methanesulfonic acid and 7-hydroxy-3-bromo-4-oxo-4H-chromene .

-

Prediction: High clearance in plasma (rat/human) due to esterase activity, acting effectively as a prodrug for the 7-hydroxy species.

The 3-Bromo-Chromone Electrophile

The

-

Risk: Spontaneous reaction with free thiols (Cysteine, GSH) independent of enzymatic catalysis.

In Vitro Metabolic Stability: Pathways & Mechanisms

The following diagram illustrates the predicted biotransformation pathways.

Metabolic Pathway Map

Figure 1: Predicted metabolic cascade showing the dominance of hydrolytic cleavage followed by Phase II conjugation or electrophilic trapping.

Phase I: Oxidative vs. Hydrolytic

In Liver Microsomes (RLM/HLM), the disappearance of the parent compound will likely be biphasic:

-

Rapid Phase: Loss of the methanesulfonyl group (non-CYP mediated hydrolysis).

-

Slow Phase: Hydroxylation of the chromone ring (CYP-mediated) is likely minor compared to the hydrolytic rate.

Experimental Protocols

To validate the stability profile, the following standardized workflows are recommended. These protocols are designed to be self-validating by including specific negative and positive controls.

Plasma Stability Assay (Hydrolysis Check)

Objective: Determine if the mesylate is stable enough to reach the target tissue or if it acts as a prodrug.

Protocol:

-

Preparation: Spike test compound (1 µM final) into pooled plasma (Human/Rat) pre-warmed to 37°C.

-

Controls:

-

Positive: Procaine or Bisacodyl (known rapid hydrolysis).

-

Negative: Diltiazem (stable in plasma).

-

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quench: Add 200 µL Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor both Parent (MRM transition for mesylate) and Metabolite (MRM for free phenol).

Data Output Table:

| Time (min) | % Parent Remaining | % Phenol Formed | Interpretation |

| 0 | 100% | 0% | Baseline |

| 30 | < 50% | > 40% | High Instability (Prodrug behavior) |

| 120 | < 10% | > 80% | Complete conversion |

Reactive Metabolite Screening (GSH Trapping)

Objective: Assess the risk of covalent binding (toxicity) driven by the 3-bromo-chromone Michael acceptor.

Protocol:

-

Incubation System:

-

Test Compound (10 µM)

-

Human Liver Microsomes (1 mg/mL)

-

NADPH (1 mM) - activates CYPs

-

GSH (5 mM) - trapping agent

-

-

Control Arm: Perform incubation without NADPH . If GSH adducts form here, the reactivity is chemical (intrinsic electrophilicity), not metabolic.

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).

Workflow Visualization:

Figure 2: Decision tree for distinguishing intrinsic chemical reactivity from metabolically driven toxicity.

Analytical Considerations (LC-MS/MS)

When analyzing This compound , specific mass spectrometric behaviors must be anticipated:

-

Isotopic Pattern: The presence of Bromine (

and-

Parent Ion: M+ and (M+2)+ doublet.

-

Debrominated Metabolite: Loss of the doublet pattern (singlet peak).

-

-

Ionization Mode:

-

Positive Mode (ESI+): Preferred for the parent mesylate.

-

Negative Mode (ESI-): Preferred for the 7-hydroxy metabolite (phenolic proton abstraction is highly efficient).

-

References

-

Mesylate Stability & Hydrolysis

-

Chromone/Coumarin Sulfonate Synthesis & Reactivity

-

Synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate. (2024).[4] MDPI Molbank. Describes the synthesis and stability of similar chromen-2-one sulfonate esters, highlighting the lability of the O-sulfonyl bond.

-

-

Glutathione Trapping of 3-Halo-Enones

-

Metabolic Stability Protocols

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 5. The promising anticancer drug 3-bromopyruvate is metabolized through glutathione conjugation which affects chemoresistance and clinical practice: An evidence-based view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Functional Group Analysis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

This guide provides a comprehensive technical overview for the functional group analysis of the complex organic molecule, 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques required to identify and characterize the distinct functional groups within this compound. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: Unveiling the Molecular Architecture

The compound this compound is a multifaceted molecule featuring a chromone core, a bromine substituent, and a methanesulfonate (mesylate) ester group. Chromones are a significant class of naturally occurring compounds known for their diverse biological activities.[1] The introduction of a bromine atom and a methanesulfonate group can significantly alter the molecule's physicochemical properties and biological activity, making a thorough functional group analysis paramount for research and development. The methanesulfonate group, in particular, is a good leaving group and its presence can be a key factor in the molecule's reactivity.

The systematic analysis of this molecule involves a multi-technique approach to unequivocally identify and characterize each functional component. This guide will explore the application of spectroscopic and spectrometric methods, providing both the theoretical basis and practical protocols for each analysis.

Below is a diagram illustrating the primary functional groups present in the target molecule.

Caption: Key functional groups in the target molecule.

Spectroscopic and Spectrometric Analysis Workflow

A logical and systematic workflow is crucial for the comprehensive analysis of a molecule with multiple functional groups. The data from each analytical technique provides complementary information, which, when integrated, confirms the complete molecular structure.[2]

Caption: General workflow for spectroscopic characterization.

Analysis of the Chromone Core

The chromone (4H-chromen-4-one) ring system is the foundational scaffold of the molecule. Its characterization relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For the chromone core, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons on the benzene ring and the vinyl proton of the pyrone ring. The chemical shifts and coupling constants of these protons are influenced by the substituents. For instance, the electron-withdrawing nature of the carbonyl group and the bromine atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (C4), the vinyl carbons (C2 and C3), and the aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the range of 170-185 ppm. The positions of the substituents on the aromatic ring can be confirmed by comparing the observed chemical shifts with those predicted by additivity rules or with data from similar chromone derivatives.[3][4]

Table 1: Expected NMR Data for the Chromone Core

| Nucleus | Expected Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

| ¹H | 7.0 - 8.5 (Aromatic & Vinyl) | COSY: Correlations between adjacent protons. |

| ¹³C | 110 - 165 (Aromatic & Vinyl C) | HSQC: Correlation of protons to their directly attached carbons. |

| ¹³C | 170 - 185 (Carbonyl C=O) | HMBC: Long-range correlations, e.g., from protons to the carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For the chromone core, the most prominent absorption band will be that of the carbonyl group (C=O).

-

C=O Stretch: A strong absorption band is expected in the region of 1650-1600 cm⁻¹, characteristic of an α,β-unsaturated ketone.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The ether linkage within the chromone ring will exhibit C-O stretching bands, typically between 1250 and 1000 cm⁻¹.

Identification of the Bromo Substituent

The presence and position of the bromine atom are critical to the molecule's identity and reactivity. Mass spectrometry is the primary technique for confirming the presence of bromine.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for determining the molecular weight and elemental composition of a compound.[5] The presence of bromine is readily identified by its characteristic isotopic pattern.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a pair of molecular ion peaks (M⁺ and M+2) in the mass spectrum that are of almost equal intensity and separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments. This can definitively confirm the presence of one bromine atom in the molecular formula.

-

Fragmentation Pattern: In the mass spectrum, fragmentation may occur with the loss of the bromine atom. The resulting fragment ion will lack the characteristic isotopic pattern of bromine.

Characterization of the Methanesulfonate Ester

The methanesulfonate (mesylate) group is an important functional moiety, often used in medicinal chemistry to improve the solubility and bioavailability of drug candidates. Its presence can be confirmed by IR and NMR spectroscopy.

Infrared (IR) Spectroscopy

The sulfonate ester group has very strong and characteristic absorption bands in the IR spectrum.

-

Asymmetric S=O Stretch: A strong absorption is expected in the range of 1370-1335 cm⁻¹.[7]

-

Symmetric S=O Stretch: Another strong absorption will be present in the 1185-1160 cm⁻¹ region.

-

S-O Stretch: A band corresponding to the S-O single bond stretch is typically observed around 1000 cm⁻¹.

Table 2: Key IR Absorptions for Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1600 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Sulfonate (S=O) | Asymmetric Stretch | 1370 - 1335 | Strong |

| Sulfonate (S=O) | Symmetric Stretch | 1185 - 1160 | Strong |

| C-O-C (Ether) | Stretch | 1250 - 1000 | Strong |

| C-Br | Stretch | 680 - 515 | Medium to Strong |

NMR Spectroscopy

The methanesulfonate group will also give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR: The methyl protons of the mesylate group will appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The methyl carbon of the mesylate group will have a characteristic chemical shift, usually between 35 and 45 ppm.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. It is essential to adapt these to the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

If necessary for structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate it from any impurities.

-

Mass Analysis:

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Acquire full scan mass spectra over an appropriate m/z range to observe the molecular ion.

-

Perform high-resolution mass spectrometry to determine the accurate mass and elemental composition.

-

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion peaks and their isotopic distribution. Compare the measured accurate mass with the theoretical mass for the proposed structure.

Infrared Spectroscopy Protocol (ATR-FTIR)

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.[2]

-

Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument's software will automatically generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The functional group analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the elemental composition and the presence of bromine, and IR spectroscopy identifies the key functional groups. By integrating the data from these methods, a complete and unambiguous structural elucidation can be achieved, which is a critical step in the advancement of research and drug development involving this class of compounds.

References

- Arjunan, S. et al. (2016). Spectroscopic analysis of a formylchromone derivative. Journal of Molecular Structure, 1108, 24-34.

- Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy. (2024). AIP Publishing.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.

- Spectroscopic Characterization of Cassiachromone: A Technical Guide. (n.d.). BenchChem.

- Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. (1995). Planta Medica, 61(2), 154-7.

- Iguchi, D. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

- Organic Compounds Containing Halogen

- Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024).

- Synthetic and spectroscopic studies of 6-substituted chromone deriv

- Mass spectrometry of halogen-containing organic compounds. (2025). Russian Chemical Reviews.

- Huckerby, T. N., & Sunman, G. (1971). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 49(12), 2131-2136.

- Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.

- Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433.

- Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 31(5), 469-476.

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2025).

- A New Approach for the Determination of Organobromine in Harmful Waste. (n.d.). AKJournals.

- Ch13 - Mass Spectroscopy. (n.d.). Department of Chemistry, University of Calgary.

- Peng, H. et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(20), 10237-10244.

- Report on Carcinogens, Fifteenth Edition - Ethyl Methanesulfonate. (n.d.).

- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (n.d.).

- Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment (DIPIC-Frag) Method. (2025).

- Alkyl Methane Sulfon

- FTIR Analysis of Methyl Ester Sulfonate. (n.d.).

- Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. (2020). ACS Omega, 5(44), 28747-28757.

- Teasdale, A., et al. (2010). A study of the reaction kinetics of sulfonate ester formation and hydrolysis. Organic Process Research & Development, 14(4), 999-1007.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate

Executive Summary

This application note details the optimized synthetic protocol for 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate (also known as 7-mesyloxy-3-bromochromone). This compound is a critical intermediate in medicinal chemistry, serving as a dual-functional scaffold: the 3-bromo position allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate serves as either a robust protecting group or a leaving group for nucleophilic aromatic substitution (

The protocol utilizes a convergent two-step strategy designed for scalability and regiochemical fidelity. Unlike one-pot procedures that suffer from polysubstitution, this method isolates the stable 3-bromo intermediate before sulfonation, ensuring >98% purity.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we must address the competing nucleophilic sites on the chromone core. The 7-hydroxyl group activates the benzene ring (specifically positions 6 and 8), while the C2-C3 double bond is susceptible to electrophilic addition/elimination.

Strategic Decision: We perform Bromination first (Step 1) , followed by Mesylation (Step 2) .

-

Rationale: Direct bromination of 7-hydroxychromone is well-documented to favor the C-3 position under controlled acidic conditions due to the specific reactivity of the

-pyrone ring. Mesylating first would deactivate the system and alter solubility profiles, potentially complicating the subsequent bromination workup.

Reaction Workflow Diagram

Figure 1: Sequential synthetic workflow prioritizing regioselectivity and intermediate isolation.

Experimental Protocol

Materials & Reagents Table

| Reagent | CAS No. | Role | Equiv. | Hazards |

| 7-Hydroxychromone | 492-61-5 | Substrate | 1.0 | Irritant |

| Bromine ( | 7726-95-6 | Halogen Source | 1.05 | Corrosive, Volatile |

| Acetic Acid (Glacial) | 64-19-7 | Solvent | 10 Vol | Corrosive, Flammable |

| Methanesulfonyl Chloride | 124-63-0 | Sulfonylating Agent | 1.2 | Lachrymator, Toxic |

| Triethylamine ( | 121-44-8 | Base (Acid Scavenger) | 1.5 | Flammable, Corrosive |

| Dichloromethane (DCM) | 75-09-2 | Solvent | 15 Vol | Carcinogen (Suspected) |

Step 1: Synthesis of 7-hydroxy-3-bromochromone

Objective: Introduce the bromine atom at the C-3 position while avoiding bromination of the activated phenol ring.

-

Setup: Charge a 250 mL three-necked round-bottom flask (RBF) with 7-hydroxychromone (10.0 g, 61.7 mmol) and Glacial Acetic Acid (100 mL). Equip with a magnetic stir bar, an addition funnel, and a drying tube (

). -

Dissolution: Stir the suspension at room temperature (RT) until partial or complete dissolution occurs.

-

Bromination: Prepare a solution of Bromine (10.3 g, 3.3 mL, 64.8 mmol, 1.05 equiv) in Acetic Acid (20 mL). Add this solution dropwise over 30 minutes.

-

Critical Mechanism: The reaction proceeds via an addition-elimination mechanism across the C2-C3 double bond. The initial formation of the 2,3-dibromo adduct is followed by dehydrobromination to restore the chromone aromaticity.

-

-

Reaction Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a slightly less polar product. -

Workup: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. A white to pale-yellow precipitate will form immediately.

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (

mL) to remove residual acetic acid. -

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Yield Expectation: 85–92%

-

Appearance: Off-white solid.

-

Step 2: Synthesis of this compound

Objective: Cap the 7-hydroxyl group with a mesyl moiety to generate the final target.

-

Setup: In a 500 mL RBF under an inert atmosphere (

or Ar), suspend the 7-hydroxy-3-bromochromone (from Step 1, 10.0 g, 41.5 mmol) in anhydrous DCM (150 mL). -

Base Addition: Cool the mixture to 0°C (ice bath). Add Triethylamine (8.7 mL, 62.2 mmol, 1.5 equiv) dropwise. The suspension may clear as the phenoxide forms.

-

Sulfonylation: Add Methanesulfonyl Chloride (MsCl) (3.9 mL, 49.8 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.

-

Observation: A precipitate of triethylamine hydrochloride (

) may form.

-

-

Quench & Workup: Dilute with DCM (100 mL). Wash sequentially with:

-

1M HCl (100 mL) – removes excess amine.

-

Sat.

(100 mL) – neutralizes acid traces. -

Brine (100 mL) – removes water.

-

-

Purification: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from Ethanol/DCM or triturate with cold Diethyl Ether to obtain the pure product.

Mechanistic Insight: The Sulfonylation Pathway

The mesylation step follows a standard nucleophilic substitution at sulfur. The use of a tertiary amine base is critical not just for neutralizing the HCl byproduct, but for generating the reactive phenoxide species and potentially forming a transient sulfene intermediate (though direct

Figure 2: Base-mediated sulfonylation mechanism.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (DMSO-d6) | -CH3 of Mesylate group (Diagnostic). | |

| 1H NMR (DMSO-d6) | C2-H of Chromone. Confirms C3-Br substitution (singlet, not doublet). | |

| 1H NMR (DMSO-d6) | Aromatic protons (C5, C8, C6).[1] | |

| Mass Spec (ESI+) | m/z ~ 318/320 [M+H]+ | Characteristic 1:1 isotopic pattern of Bromine ( |

| Appearance | White to off-white crystalline solid | High purity. Yellowing indicates free bromine or phenol oxidation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete bromination or over-bromination. | Ensure exactly 1.05 eq of |

| Product is Yellow | Residual | Wash the Step 1 solid with 5% sodium thiosulfate ( |

| Incomplete Mesylation | Wet solvent or old MsCl. | MsCl hydrolyzes rapidly. Distill MsCl or use a fresh bottle. Ensure DCM is anhydrous.[2] |

| Hydrolysis of Product | Acidic workup too harsh or prolonged. | Mesylates are generally stable, but avoid prolonged exposure to strong acids or bases during workup. |

References

-

Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Synthesis, 1979(11), 901-903.

-

Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones.[3] John Wiley & Sons. (Foundational text on Chromone reactivity).

-

Legoabe, L. J., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, 55(18). (Protocol for bromination using Py·Br3 and general chromone handling).

-

Morita, J., et al. (2005).[4] "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[4] Green Chemistry, 7, 711-714. (General mesylation protocols).

- Rho, H. S., et al. (2001). "Synthesis of 3-bromo-4-chromones." Synthetic Communications, 31(14), 2101-2106.

Sources

Step-by-step preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate from 7-hydroxychromone

Executive Summary

This application note details the optimized synthetic protocol for the preparation of 3-bromo-4-oxo-4H-chromen-7-yl methanesulfonate starting from 7-hydroxychromone (7-hydroxy-4H-chromen-4-one).

This scaffold represents a critical intermediate in medicinal chemistry, particularly for the development of flavonoid-based kinase inhibitors and anticancer agents. The 3-bromo moiety serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 7-methanesulfonate (mesylate) functions either as a robust protecting group or a leaving group for nucleophilic substitution, enabling late-stage diversification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key chemical principles: Regioselective Electrophilic Substitution and Nucleophilic O-Sulfonylation .

-

Strategic Decision (Route Selection): We employ a Bromination-First strategy.

-

Why? The 7-hydroxyl group is electron-donating, maintaining the nucleophilicity of the chromone C2-C3 double bond, facilitating mild bromination at C3.

-

Alternative (Rejected): Mesylating first (converting 7-OH to 7-OMs) would install a strong electron-withdrawing group, significantly deactivating the chromone ring and requiring harsher bromination conditions that could degrade the scaffold.

-

Synthetic Pathway Visualization

Figure 1: Two-step synthetic workflow emphasizing the 'Bromination-First' logic to maximize yield and regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 3-Bromo-7-hydroxychromone

Principle: Chromones undergo electrophilic halogenation at the C3 position. The C2-C3 double bond acts similarly to an enol ether, making C3 nucleophilic. While the 7-OH group activates the benzene ring (positions 6 and 8), the C3 position remains the kinetic preference for bromination using elemental bromine in acetic acid.

Reagents & Materials:

-

7-Hydroxychromone (1.0 equiv)

-

Bromine (

) (1.05 equiv) -

Glacial Acetic Acid (Solvent, 10 mL/g of substrate)

-

Sodium Bisulfite (saturated aq. solution)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxychromone (10.0 mmol) in glacial acetic acid (20 mL). Ensure complete dissolution; gentle heating (

) may be required. -

Addition: Cool the solution to room temperature. Add Bromine (10.5 mmol) dropwise over 15 minutes.

-

Observation: The deep red color of bromine should fade as it is consumed.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar spot ( -

Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Filtration: A precipitate will form. If the orange color persists (excess

), add saturated sodium bisulfite solution dropwise until the supernatant is clear. -

Purification: Filter the solid, wash copiously with water to remove acetic acid, and dry in a vacuum oven at

.-

Yield Expectation: 85–92%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: O-Sulfonylation (Mesylation)

Principle: The phenolic hydroxyl group at C7 is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl). This reaction follows a nucleophilic acyl substitution mechanism (sulfonylation) facilitated by a base (Triethylamine) to scavenge the HCl byproduct.

Reagents & Materials:

-

3-Bromo-7-hydroxychromone (Intermediate from Step 1) (1.0 equiv)

-

Methanesulfonyl Chloride (MsCl) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (Anhydrous, 15 mL/g)

Protocol:

-

Suspension: Suspend 3-bromo-7-hydroxychromone (5.0 mmol) in anhydrous DCM (25 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (7.5 mmol) via syringe. The mixture may become a clear solution as the phenoxide forms.

-

Cooling: Cool the reaction vessel to

using an ice bath. -

Mesylation: Add Methanesulfonyl chloride (6.0 mmol) dropwise over 10 minutes.

-

Caution: Reaction is exothermic. Maintain temperature

.

-

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

TLC Check: (Eluent: 50% EtOAc/Hexane). Product will appear as a distinct spot, typically more non-polar than the intermediate.[1]

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 20 mL) to remove excess amine.

-

Wash with Sat.

(2 x 20 mL) and Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous